molecular formula C16H24N2O4 B6338782 (R)-2-t-Butyl-3-methyl-4-oxoimidazolidin-1-ium (R)-2-hydroxy-2-phenylacetate CAS No. 119838-37-8

(R)-2-t-Butyl-3-methyl-4-oxoimidazolidin-1-ium (R)-2-hydroxy-2-phenylacetate

Cat. No. B6338782
CAS RN: 119838-37-8
M. Wt: 308.37 g/mol
InChI Key: XZXKXJSHUSGLJH-HFEGYEGKSA-N
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Description

(R)-2-t-Butyl-3-methyl-4-oxoimidazolidin-1-ium (R)-2-hydroxy-2-phenylacetate, abbreviated as R-2-tBMOPA, is an important organic compound used for a variety of scientific research applications. It is a member of the imidazolidin-1-ium family, and is used for its unique properties such as its solubility, stability, and reactivity. R-2-tBMOPA is used in a variety of scientific research applications, ranging from biochemical and physiological research to drug synthesis.

Scientific Research Applications

Chemical Transformations and Synthesis:

The tert-butyl group within this compound plays a pivotal role in chemical transformations. Researchers have harnessed its reactivity to synthesize complex molecules. For instance, it serves as a protecting group for functionalizing amino acids and other organic compounds. The straightforward introduction of the tert-butoxycarbonyl (Boc) group into various substrates has been achieved using flow microreactor systems .

properties

IUPAC Name

(2R)-2-tert-butyl-3-methylimidazolidin-1-ium-4-one;(2R)-2-hydroxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.C8H8O3/c1-8(2,3)7-9-5-6(11)10(7)4;9-7(8(10)11)6-4-2-1-3-5-6/h7,9H,5H2,1-4H3;1-5,7,9H,(H,10,11)/t2*7-/m11/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXKXJSHUSGLJH-HFEGYEGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1[NH2+]CC(=O)N1C.C1=CC=C(C=C1)C(C(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1[NH2+]CC(=O)N1C.C1=CC=C(C=C1)[C@H](C(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(tert-Butyl)-3-methyl-4-oxoimidazolidin-1-ium (R)-2-hydroxy-2-phenylacetate

CAS RN

119838-37-8
Record name Benzeneacetic acid, α-hydroxy-, (αR)-, compd. with (2R)-2-(1,1-dimethylethyl)-3-methyl-4-imidazolidinone (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119838-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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